molecular formula C17H33NO3 B13832729 N-Dodecanoyl-valine

N-Dodecanoyl-valine

Cat. No.: B13832729
M. Wt: 299.4 g/mol
InChI Key: WQHXCNGQDLRDMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Dodecanoyl-valine is an organic compound that belongs to the class of N-acyl amino acids. It is derived from the amino acid valine and dodecanoic acid (also known as lauric acid). This compound is known for its amphiphilic properties, making it useful in various applications, including as a low-molecular-weight organogelator.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Dodecanoyl-valine can be synthesized through the reaction of valine with dodecanoic acid. The process typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the amino group of valine and the carboxyl group of dodecanoic acid. The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, microbial synthesis methods, such as the use of D-aminoacylase for the stereoselective hydrolysis of N-acyl-DL-valine, can be employed for the production of enantiomerically pure this compound .

Chemical Reactions Analysis

Types of Reactions

N-Dodecanoyl-valine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Dodecanoyl-valine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-Dodecanoyl-valine involves its ability to self-assemble into supramolecular structures due to its amphiphilic nature. This self-assembly is driven by non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions lead to the formation of stable gels and other nanostructures, which can encapsulate and release active compounds in a controlled manner .

Comparison with Similar Compounds

Similar Compounds

  • N-Dodecanoyl-alanine
  • N-Dodecanoyl-leucine
  • N-Dodecanoyl-phenylalanine
  • N-Dodecanoyl-proline

Uniqueness

N-Dodecanoyl-valine is unique due to its specific combination of valine and dodecanoic acid, which imparts distinct amphiphilic properties. This makes it particularly effective as an organogelator compared to other similar compounds. Its ability to form stable gels in both polar and apolar solvents sets it apart from other N-acyl amino acids .

Properties

IUPAC Name

2-(dodecanoylamino)-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33NO3/c1-4-5-6-7-8-9-10-11-12-13-15(19)18-16(14(2)3)17(20)21/h14,16H,4-13H2,1-3H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQHXCNGQDLRDMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NC(C(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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